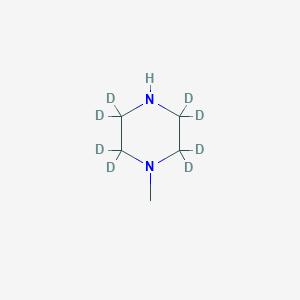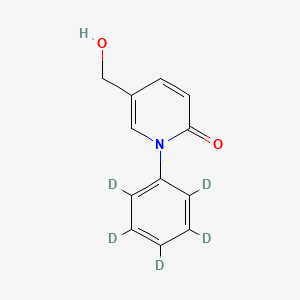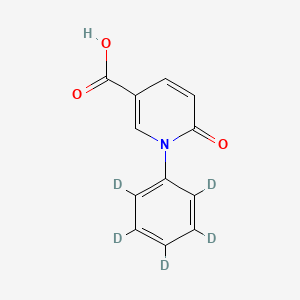![molecular formula C23H30O7 B602777 [(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate CAS No. 30315-04-9](/img/structure/B602777.png)
[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate” is a complex organic molecule . It’s also known as picrasinoside a .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its SMILES notation: OC[C@H]1OC@@H[C@H]3C@@(C)[C@H]2C(=O)C(=C([C@H]4[C@@]2(C@@HOC(=O)C4)C)C)OC)C@@HO)O . This notation provides a way to represent the structure of the molecule in text format.
Physical And Chemical Properties Analysis
The compound belongs to the class of organic compounds known as prenol lipids, which are lipids characterized by a polyisoprene backbone . It has a NP-Likeness score of 2.915 , which is a measure of how similar a compound is to known natural products.
Scientific Research Applications
Environmental Monitoring and Pollutant Analysis
The compound's structural complexity suggests potential utility in environmental science, specifically in the detection and analysis of organic pollutants. Studies on water quality monitoring emphasize the importance of identifying and quantifying organic substances, including pharmaceuticals and personal care products, in surface water (Sousa et al., 2018). These methodologies could potentially apply to compounds with similar complexities, contributing to the understanding of their environmental fate and impact.
Advanced Drug Synthesis and Biodegradation
Research on isotope tracing techniques in the synthesis and biodegradation of complex molecules, such as HMX, highlights the potential for employing advanced methods to understand the synthetic pathways and environmental breakdown of complex organic compounds (Song Hong-yan, 2009). These insights could guide the synthesis of new drugs or the environmental decontamination of pharmaceutical residues.
Biochemical and Pharmacological Research
The compound’s molecular structure indicates potential for biochemical interaction studies, particularly in understanding the mechanisms of action at the cellular level. Research on melatonin, for example, explores its role as an antioxidant within the ovarian follicle, contributing to oocyte maturation and embryo development (Tamura et al., 2013). Similar studies could be envisaged for the given compound, focusing on its biochemical properties and potential therapeutic effects without direct reference to its use as a drug.
properties
IUPAC Name |
[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-10-7-15(29-12(3)24)21(27)23(5)13(10)8-16-22(4)14(9-17(25)30-16)11(2)19(28-6)18(26)20(22)23/h10,13-16,20H,7-9H2,1-6H3/t10-,13+,14+,15+,16-,20+,22-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNXCBLGFWPHOO-DPQKTLCVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91885266 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

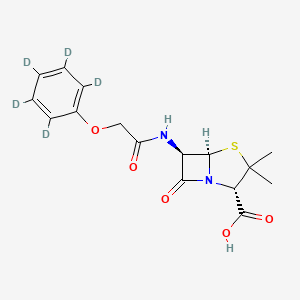

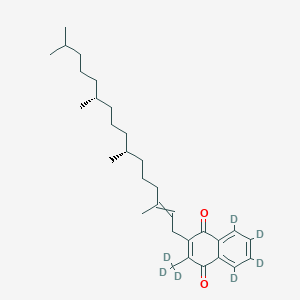
![5-[[4-[2-(5-Acetylpyridin-2-yl)ethoxy]-2,3,5,6-tetradeuteriophenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B602701.png)
